3-Nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde 3-Nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 663206-26-6
VCID: VC5063380
InChI: InChI=1S/C11H7N3O3S/c15-7-8-2-3-10(9(6-8)14(16)17)18-11-12-4-1-5-13-11/h1-7H
SMILES: C1=CN=C(N=C1)SC2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Molecular Formula: C11H7N3O3S
Molecular Weight: 261.26

3-Nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde

CAS No.: 663206-26-6

Cat. No.: VC5063380

Molecular Formula: C11H7N3O3S

Molecular Weight: 261.26

* For research use only. Not for human or veterinary use.

3-Nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde - 663206-26-6

Specification

CAS No. 663206-26-6
Molecular Formula C11H7N3O3S
Molecular Weight 261.26
IUPAC Name 3-nitro-4-pyrimidin-2-ylsulfanylbenzaldehyde
Standard InChI InChI=1S/C11H7N3O3S/c15-7-8-2-3-10(9(6-8)14(16)17)18-11-12-4-1-5-13-11/h1-7H
Standard InChI Key ZCCDTCNRWIVGKG-UHFFFAOYSA-N
SMILES C1=CN=C(N=C1)SC2=C(C=C(C=C2)C=O)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key functional groups:

  • Nitro group (-NO2_2): Positioned at the 3rd carbon of the benzene ring, this electron-withdrawing group enhances electrophilic reactivity and influences intermolecular interactions .

  • Pyrimidine ring: A six-membered heterocycle containing two nitrogen atoms at the 1st and 3rd positions, contributing to π-π stacking and hydrogen-bonding capabilities .

  • Sulfanyl bridge (-S-): Connects the pyrimidine ring to the benzaldehyde core, offering conformational flexibility and potential redox activity.

The aldehyde group at the 4th position serves as a reactive handle for further chemical modifications, such as condensations or nucleophilic additions .

Spectroscopic Characterization

Structural confirmation of 3-nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde relies on spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR spectra reveal distinct signals for the aldehyde proton (~10 ppm), aromatic protons of the benzene and pyrimidine rings (7–9 ppm), and the nitro group’s deshielding effects .

  • Infrared (IR) Spectroscopy: Peaks at ~1700 cm1^{-1} (C=O stretch of the aldehyde), ~1520 cm1^{-1} (asymmetric NO2_2 stretch), and ~1350 cm1^{-1} (symmetric NO2_2 stretch) confirm functional group presence.

  • Mass Spectrometry: The molecular ion peak at m/z 261.26 corresponds to the compound’s molecular weight, with fragmentation patterns indicating cleavage of the sulfanyl bridge and nitro group .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 3-nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde typically proceeds via sequential functionalization:

  • Nitrobenzaldehyde Precursor: 4-Chlorobenzaldehyde undergoes nitration using a mixture of nitric and sulfuric acids to yield 3-nitro-4-chlorobenzaldehyde.

  • Thiolation: Reaction with pyrimidine-2-thiol in the presence of a base (e.g., NaOH) replaces the chlorine atom with a sulfanyl group, forming 3-nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde .

Alternative routes involve Ullmann-type coupling or nucleophilic aromatic substitution, though yields may vary depending on reaction conditions .

Reaction Conditions and Catalysis

Key parameters influencing synthesis efficiency include:

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates.

  • Temperature: Reactions often proceed at 80–100°C to overcome activation barriers without promoting side reactions .

  • Catalysts: Triethylamine or palladium complexes accelerate thiolation and coupling steps.

Biological Activity and Mechanisms

Compound ClassTarget PathwayIC50_{50} (μM)Reference
Pyrimidine-thioethersRXRα antagonism0.8–2.1
Nitrobenzaldehyde analogsDNA intercalation5.4–12.3

Antimicrobial Properties

Thiophene and pyrimidine hybrids demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and fungi (Candida albicans) . The nitro group enhances membrane permeability, while the pyrimidine ring disrupts microbial enzymatic processes .

Chemical Reactivity and Derivatives

Aldehyde Group Transformations

The aldehyde moiety undergoes characteristic reactions:

  • Condensation: Forms hydrazones or Schiff bases with hydrazines or amines, respectively, useful in synthesizing heterocyclic libraries .

  • Reduction: Catalytic hydrogenation reduces the aldehyde to a hydroxymethyl group (CH2OH-\text{CH}_2\text{OH}), altering solubility and bioactivity.

Nitro Group Modifications

  • Reduction to Amine: Hydrogenation over palladium converts the nitro group to an amine (NH2-\text{NH}_2), enabling conjugation with carboxylic acids or electrophiles .

  • Electrophilic Substitution: The nitro group directs incoming electrophiles to the meta position on the benzene ring, facilitating regioselective functionalization.

Applications in Drug Discovery

Lead Optimization

The compound’s modular structure allows for iterative modifications:

  • Pyrimidine Ring Substitution: Introducing methyl or methoxy groups at the 4th and 5th positions modulates lipophilicity and target affinity .

  • Sulfanyl Bridge Replacement: Replacing sulfur with oxygen or selenium alters electronic properties and metabolic stability .

Computational Modeling

Molecular docking studies predict strong binding to RXRα’s ligand-binding domain (LBD), with the nitro group forming hydrogen bonds with Arg316 and Gln275 . Such insights guide the design of high-affinity analogs.

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